molecular formula C10H8BClF3NO3 B7956176 [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride

[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride

Cat. No.: B7956176
M. Wt: 293.44 g/mol
InChI Key: HZQXBHAOJBAMIZ-UHFFFAOYSA-N
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Description

[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

[6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • [6-(Methoxy)quinolin-8-yl]boronic acid hydrochloride
  • [6-(Ethoxy)quinolin-8-yl]boronic acid hydrochloride
  • [6-(Trifluoromethyl)quinolin-8-yl]boronic acid hydrochloride

Uniqueness

Compared to its analogs, [6-(Trifluoromethoxy)quinolin-8-yl]boronic acid hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts greater electron-withdrawing properties and enhances the compound’s reactivity and stability. This makes it particularly valuable in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

[6-(trifluoromethoxy)quinolin-8-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO3.ClH/c12-10(13,14)18-7-4-6-2-1-3-15-9(6)8(5-7)11(16)17;/h1-5,16-17H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQXBHAOJBAMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N=CC=C2)OC(F)(F)F)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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